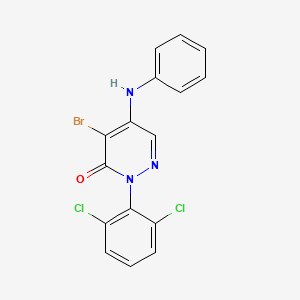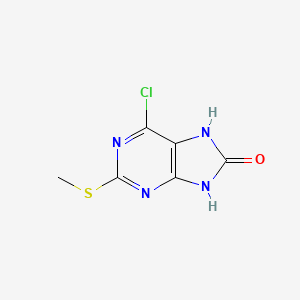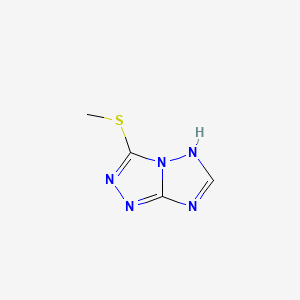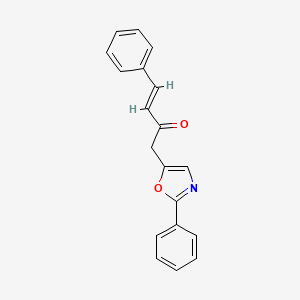![molecular formula C10H6F2N4O2S B12924321 2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide CAS No. 585570-24-7](/img/structure/B12924321.png)
2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to reduce waste and improve the overall sustainability of the process .
化学反応の分析
Types of Reactions
N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as histone deacetylase (HDAC) and tyrosine kinases, which play crucial roles in cell cycle regulation and apoptosis. By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- N-(1,3,4-Thiadiazol-2-yl)pyridine-3-carboxamide
- N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(4-Nitrophenyl)acetohydrazonoyl bromide derivatives
Uniqueness
N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide is unique due to the presence of both the thiadiazole ring and the difluorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit multiple molecular targets also sets it apart from other similar compounds .
特性
CAS番号 |
585570-24-7 |
|---|---|
分子式 |
C10H6F2N4O2S |
分子量 |
284.24 g/mol |
IUPAC名 |
2,6-difluoro-N-(1,3,4-thiadiazol-2-ylcarbamoyl)benzamide |
InChI |
InChI=1S/C10H6F2N4O2S/c11-5-2-1-3-6(12)7(5)8(17)14-9(18)15-10-16-13-4-19-10/h1-4H,(H2,14,15,16,17,18) |
InChIキー |
JCLQDWVAFWLIQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=NN=CS2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


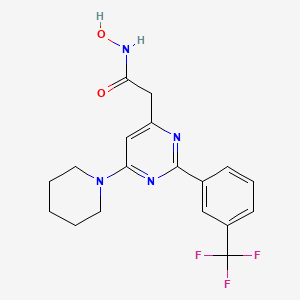

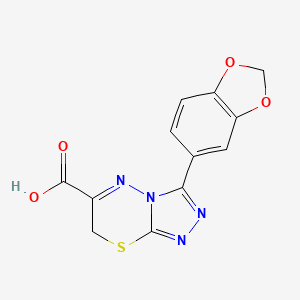
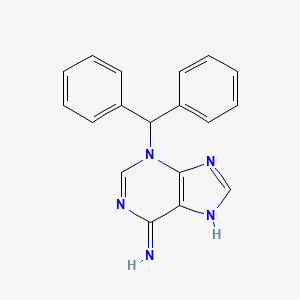
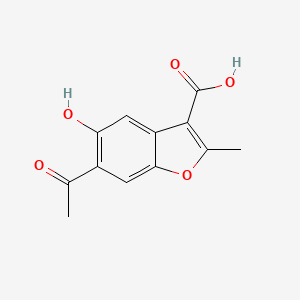
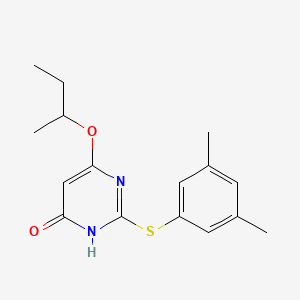
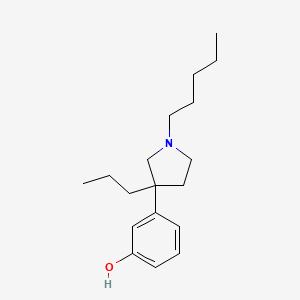
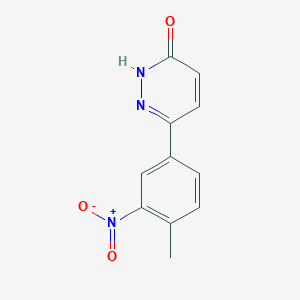
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
